

Physical and chemical properties of 3-Bromopyridin-4-ylboronic acid

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Compound of Interest

Compound Name: 3-Bromopyridin-4-ylboronic acid

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An In-depth Technical Guide to **3-Bromopyridin-4-ylboronic Acid** for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **3-Bromopyridin-4-ylboronic acid**, a pivotal reagent in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Designed for chemists, researchers, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's properties, reactivity, and practical application, grounded in established scientific principles.

Introduction: A Versatile Heterocyclic Building Block

3-Bromopyridin-4-ylboronic acid (CAS No. 458532-99-5) has emerged as a highly valuable heterocyclic building block.^[1] Its structure, featuring a pyridine ring substituted with both a bromine atom and a boronic acid functional group, offers dual reactivity. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.^{[2][3]} Simultaneously, the bromo-substituent provides an additional synthetic handle for subsequent transformations. This unique combination allows for the strategic and efficient construction of complex, pyridine-containing molecules, which are prevalent scaffolds in many pharmacologically active compounds.^{[4][5]}

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of a reagent are critical for its proper handling, storage, and application in synthesis. The key properties of **3-Bromopyridin-4-ylboronic acid** are summarized below.

| Property | Value | Source(s) |
|--------------------|---|-----------|
| Chemical Name | 3-Bromopyridin-4-ylboronic acid | [6] |
| CAS Number | 458532-99-5 | [6][7] |
| Molecular Formula | C ₅ H ₅ BBrNO ₂ | [6][7][8] |
| Molecular Weight | 201.81 g/mol | [7][8][9] |
| Purity | Typically ≥95% | [8] |
| Appearance | Data not consistently available; typically an off-white to pale solid. | |
| Melting Point | Not explicitly reported in provided sources; boronic acids often have high melting points (>300°C for the related 3-Pyridinylboronic acid[10]). | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in nonpolar solvents and water. | |
| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C to prevent degradation.[7] | |
| InChI Key | KGJJYDKVEPQIKZ-UHFFFAOYSA-N | [6][9] |

Chemical Reactivity and Synthetic Utility

The primary utility of **3-Bromopyridin-4-ylboronic acid** lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation is one of the most powerful methods for forming C-C bonds between sp^2 -hybridized carbon atoms.^[2]

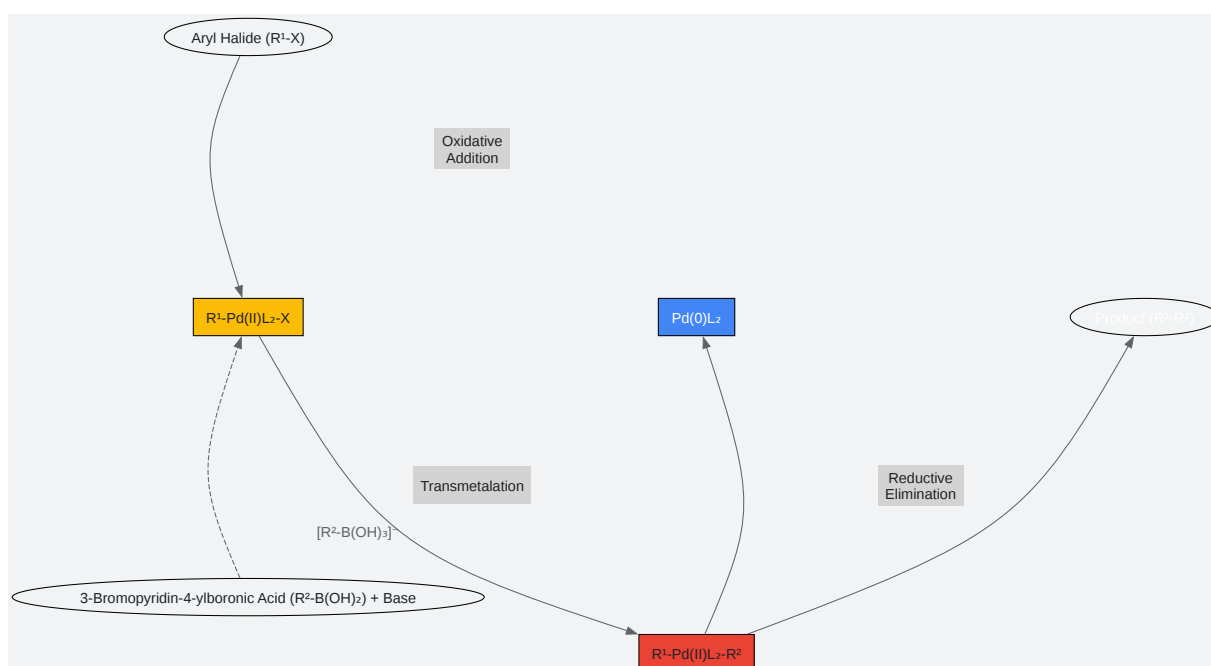
The Suzuki-Miyaura Coupling Mechanism

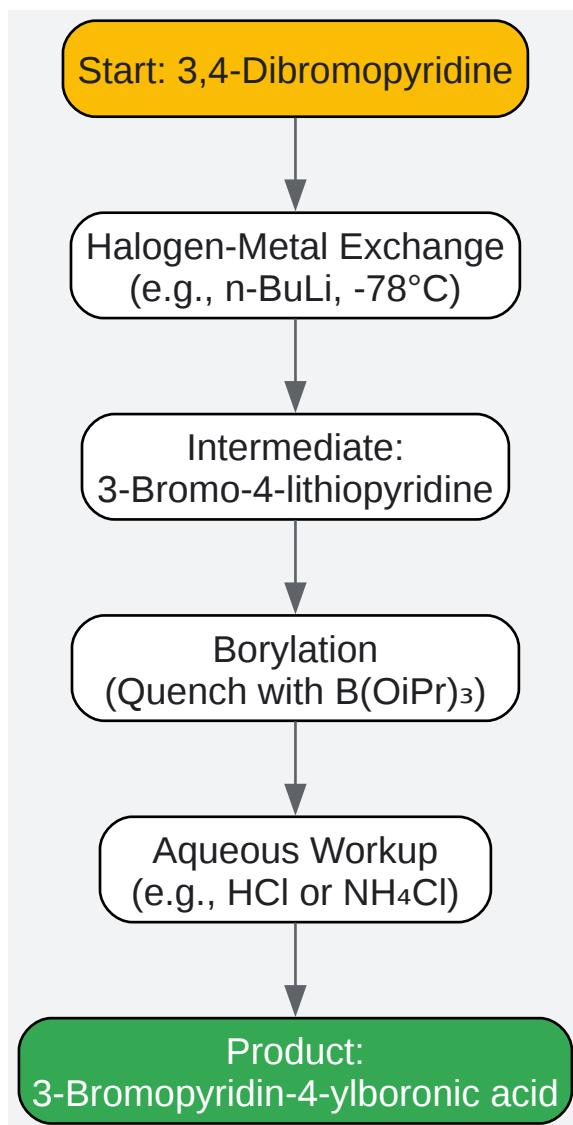
The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R^1-X), forming a Pd(II) complex.
- **Transmetalation:** A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-bromopyridin-4-yl moiety) to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (R^1-R^2) and regenerating the Pd(0) catalyst.





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